4-(Morpholin-1-yl)phenylmagnesium bromide, 0.25 M in THF
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Overview
Description
4-(Morpholin-1-yl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-1-yl)phenylmagnesium bromide typically involves the reaction of 4-bromophenylmorpholine with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction scheme is as follows:
4-bromophenylmorpholine+Mg→4-(Morpholin-1-yl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of 4-(Morpholin-1-yl)phenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-1-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl and aryl halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Scientific Research Applications
4-(Morpholin-1-yl)phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-1-yl)phenylmagnesium bromide involves its role as a nucleophile. The compound donates electrons to electrophilic centers in other molecules, facilitating the formation of new bonds. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the morpholine ring.
4-(Piperidin-1-yl)phenylmagnesium Bromide: Similar structure but with a piperidine ring instead of morpholine.
4-(Pyrrolidin-1-yl)phenylmagnesium Bromide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
4-(Morpholin-1-yl)phenylmagnesium bromide is unique due to the presence of the morpholine ring, which can influence its reactivity and selectivity in chemical reactions. The morpholine ring can also provide additional sites for interaction, making this compound particularly useful in certain synthetic applications.
Properties
IUPAC Name |
magnesium;4-phenylmorpholine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO.BrH.Mg/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;;/h2-5H,6-9H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYJMRLEIECGY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrMgNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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